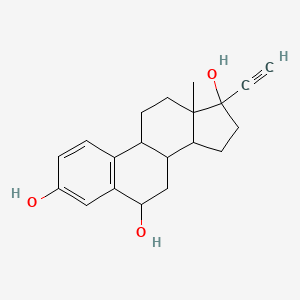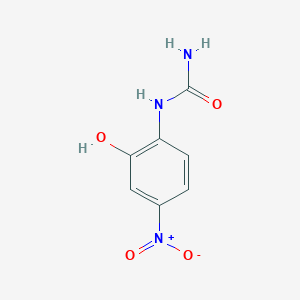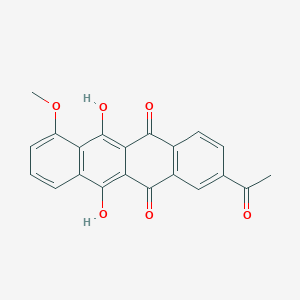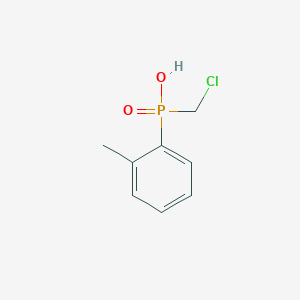
(Chloromethyl)(2-methylphenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(2-methylphenyl)phosphinic acid is an organophosphorus compound that contains a phosphinic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chloromethyl and 2-methylphenyl groups in its structure provides unique chemical properties that can be exploited in different reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenyl)phosphinic acid typically involves the reaction of chloromethylphosphonic dichloride with 2-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(2-methylphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
(Chloromethyl)(2-methylphenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(2-methylphenyl)phosphinic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acid: A simpler analog with similar chemical properties.
Phosphonic acid: Another related compound with different oxidation states.
Phosphine oxides: Compounds with similar phosphorus-containing functional groups.
Uniqueness
(Chloromethyl)(2-methylphenyl)phosphinic acid is unique due to the presence of both chloromethyl and 2-methylphenyl groups, which provide distinct reactivity and properties compared to other phosphinic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
102329-27-1 |
|---|---|
Formule moléculaire |
C8H10ClO2P |
Poids moléculaire |
204.59 g/mol |
Nom IUPAC |
chloromethyl-(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11) |
Clé InChI |
SOSAFFYAYHPWFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(=O)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


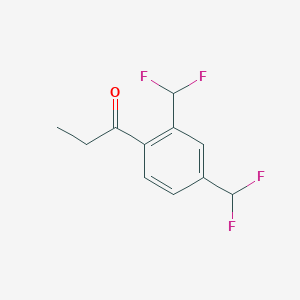
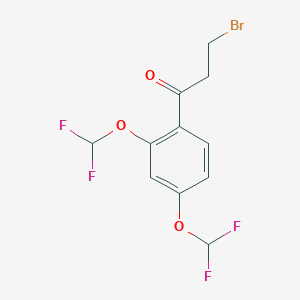
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

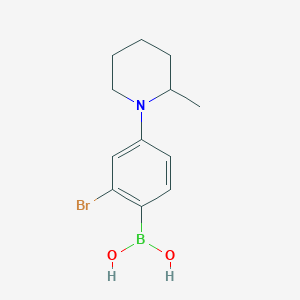

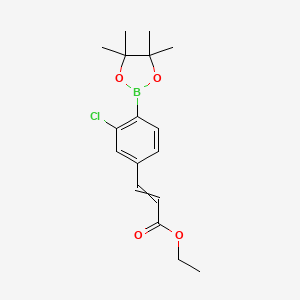
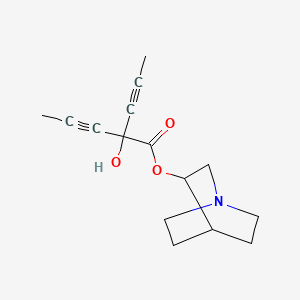
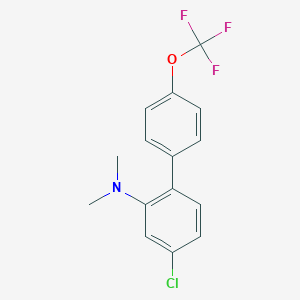
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

